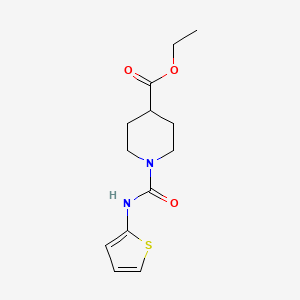

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-18-12(16)10-5-7-15(8-6-10)13(17)14-11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTVOHSDAQZALH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the Thiophen-2-ylcarbamoyl Group: This step involves the reaction of piperidine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine to form the thiophen-2-ylcarbamoyl derivative.

Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the piperidine ring with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carbamoyl moiety can be reduced to form corresponding amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like triethylamine.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

Recent studies have identified thiophene derivatives, including those related to ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate, as exhibiting antiviral properties. For instance, a series of thiophene compounds demonstrated effective inhibition against the Ebola virus pseudotyped virus, showcasing their potential as antiviral agents in the micromolar range .

1.2 Anticancer Properties

Research indicates that piperidine derivatives can possess anticancer activity. A study highlighted the synthesis of compounds that showed improved cytotoxicity and apoptosis induction in specific cancer cell lines compared to standard treatments like bleomycin . The structural modifications involving thiophene components are believed to enhance biological activity, making these derivatives promising candidates for cancer therapy.

1.3 Drug Design and Development

Piperidine-based compounds are crucial in drug design due to their ability to interact with various biological targets. The incorporation of thiophene moieties can improve the pharmacokinetic profiles of these compounds, enhancing their bioavailability and therapeutic efficacy . A notable example includes the development of thiophene-arylamide derivatives that have shown promise as DprE1 inhibitors, which are vital in treating tuberculosis .

Agricultural Applications

2.1 Fungicidal Activity

this compound has been explored for its fungicidal properties. Piperidinecarboxylic acid derivatives have been reported to effectively control phytopathogenic fungi, making them valuable in crop protection strategies . These compounds exhibit potent activity even at low application rates, addressing the growing demand for effective and environmentally friendly agricultural solutions.

2.2 Crop Protection Compositions

The compound can be formulated into crop protection products aimed at enhancing plant health and yield. Its efficacy as a fungicide positions it as a key ingredient in developing new agrochemical formulations that meet ecological and economic standards in modern agriculture .

4.1 Study on Antiviral Activity

A recent investigation into thiophene derivatives revealed that specific modifications could lead to enhanced antiviral efficacy against various viruses, including the Ebola virus. The study provided quantitative data on the effective concentrations required for significant antiviral activity, establishing a foundation for future drug development efforts .

4.2 Study on Anticancer Activity

In another study focusing on anticancer applications, compounds derived from piperidine were subjected to rigorous testing against different cancer cell lines. The results indicated a marked improvement in cytotoxic effects when compared to existing therapies, suggesting that further exploration of these derivatives could yield new cancer treatments .

Mechanism of Action

The mechanism by which Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine-4-carboxylate derivatives vary primarily in their N-substituents, which dictate physicochemical properties and bioactivity. Below is a comparative analysis:

Physicochemical Properties

- Solubility: Morpholine and pyridine substituents enhance aqueous solubility (e.g., morpholinopyrimidinyl analog: logP ~1.5) compared to the more lipophilic thiophene derivative (logP ~3.2) .

- Stability : Thiophene derivatives are prone to oxidative degradation, whereas benzo[d][1,3]dioxin analogs are stabilized by electron-donating methyl groups .

- Chromatographic Behavior: LCMS retention times vary significantly; the target compound elutes earlier (Rt ~2.07 min) than morpholinopyrimidinyl analogs (Rt ~1.58 min), reflecting differences in polarity .

Key Research Findings

- Substituent-Driven Bioactivity : Thiophene and morpholine groups are pivotal for antiparasitic and antitubercular activities, respectively. The 4-chlorobenzyl group’s electron-withdrawing nature enhances antiviral potency .

- Synthetic Yields: Morpholinopyrimidinyl derivatives achieve moderate yields (55%) , while thiophene-based synthesis faces challenges in purity due to byproduct formation .

- Commercial Availability : Pyridine-substituted analogs (e.g., ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate) are commercially available, underscoring their utility as intermediates .

Biological Activity

Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a thiophene moiety through a carbamoyl group. Its structure allows for various chemical modifications that can influence its biological activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Interaction : The thiophene ring may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to altered cellular responses, particularly in cancerous cells.

- Antiviral Activity : Recent studies suggest that thiophene derivatives, including this compound, may inhibit viral entry by interfering with crucial interactions between viral proteins and host cell receptors .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells. The selectivity for cancerous over normal cells is a critical aspect of its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Disruption of cell wall synthesis |

| Anticancer | High | Induction of apoptosis |

| Antiviral | Moderate | Inhibition of viral entry |

Selected Research Findings

- Antiviral Studies : A study examining the antiviral properties of thiophene derivatives found that compounds similar to this compound effectively inhibited the entry of Ebola virus pseudotypes into host cells, demonstrating potential as antiviral agents .

- Anticancer Mechanisms : Research on related piperidine derivatives indicated that modifications to the structure could enhance selectivity and potency against various cancer cell lines, suggesting a promising avenue for drug development .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of thiophene derivatives revealed favorable absorption and distribution characteristics, which are essential for therapeutic efficacy .

Q & A

Q. What synthetic strategies are effective for preparing Ethyl 1-(thiophen-2-ylcarbamoyl)piperidine-4-carboxylate?

A common approach involves coupling thiophen-2-ylcarbamic acid (or its activated derivative) with ethyl piperidine-4-carboxylate. For example:

- Amide bond formation : Use carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of thiophen-2-ylcarbamic acid. Ethyl piperidine-4-carboxylate is then added as the nucleophile .

- Solvent selection : Dichloromethane (DCM) or ethyl acetate is often used for such reactions, followed by aqueous workup (e.g., washing with HCl, NaHCO₃, and brine) and drying over MgSO₄ .

- Yield optimization : Trituration in ethyl acetate or hexane can purify the product, typically yielding >85% purity .

Q. How can the structure of this compound be confirmed spectroscopically?

Key characterization methods include:

- ¹H NMR : Look for characteristic signals, such as the ethyl ester group (δ ~4.0–4.3 ppm for –OCH₂CH₃ and δ ~1.2–1.4 ppm for CH₃), piperidine protons (δ ~2.5–3.5 ppm), and thiophene aromatic protons (δ ~6.8–7.5 ppm) .

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) should correspond to the molecular formula C₁₃H₁₆N₂O₃S (calc. 280.09). Fragmentation patterns (e.g., loss of CO₂Et or thiophene groups) further validate the structure .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of the carbamoyl group attachment?

Regioselectivity depends on:

- Activation method : Using EDCl/HOBt ensures selective activation of the carboxylic acid over competing reactive sites. Alternative methods like mixed anhydrides may lead to side reactions .

- Base selection : DIEA (N,N-diisopropylethylamine) enhances nucleophilicity of the piperidine nitrogen, directing the carbamoyl group to the 1-position of the piperidine ring .

- Temperature : Room-temperature reactions minimize side products (e.g., over-alkylation), while elevated temperatures may degrade thiophene derivatives .

Q. What analytical techniques resolve contradictions in reported biological activity data for similar piperidine-carboxylates?

- Metabolic stability assays : Compare hepatic microsome stability (e.g., mouse/rat liver S9 fractions) to identify species-specific degradation pathways. For example, ethyl ester hydrolysis may vary between models .

- Docking studies : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity to targets like acetylcholinesterase or viral proteases, correlating with in vitro activity .

- SAR analysis : Systematically modify substituents (e.g., replacing thiophene with pyridine or altering ester groups) to isolate pharmacophoric features .

Q. How can solvent-free or green chemistry approaches improve the scalability of this synthesis?

- Mechanochemical grinding : Reactions under solvent-free conditions with PEG-400 as a catalyst achieve >90% yield for similar piperidine derivatives, reducing waste .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 30 minutes vs. 18 hours) while maintaining regioselectivity, particularly for thermally sensitive intermediates .

Methodological Challenges and Solutions

Q. How to address low yields in the final amidation step?

- Purification : Use silica gel chromatography (e.g., 60% ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to remove unreacted starting materials .

- Activation efficiency : Pre-activate the carboxylic acid for 15–20 minutes before adding the amine component to ensure complete conversion .

Q. What strategies mitigate decomposition of the thiophene moiety during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.